molecular formula C11H17ClN2O2 B12431381 2-(1-methyl-1H-imidazol-2-yl)cyclohexane-1-carboxylic acid hydrochloride

2-(1-methyl-1H-imidazol-2-yl)cyclohexane-1-carboxylic acid hydrochloride

Cat. No.: B12431381
M. Wt: 244.72 g/mol
InChI Key: SYUXXGADQBMSHS-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-imidazol-2-yl)cyclohexane-1-carboxylic acid hydrochloride is a compound that features a cyclohexane ring substituted with a carboxylic acid group and an imidazole ring The imidazole ring is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-imidazol-2-yl)cyclohexane-1-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclohexane derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization and drying under vacuum to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-imidazol-2-yl)cyclohexane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The imidazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

2-(1-methyl-1H-imidazol-2-yl)cyclohexane-1-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-imidazol-2-yl)cyclohexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities and cellular processes. The compound may also interact with receptors or enzymes, modulating their functions and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methyl-1H-imidazol-4-yl)acetic acid hydrochloride
  • 1,2-bis((1H-imidazol-1-yl)methyl)benzene
  • 2-hydroxybenzoic acid

Uniqueness

2-(1-methyl-1H-imidazol-2-yl)cyclohexane-1-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the cyclohexane ring and the presence of the imidazole moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H17ClN2O2

Molecular Weight

244.72 g/mol

IUPAC Name

2-(1-methylimidazol-2-yl)cyclohexane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H16N2O2.ClH/c1-13-7-6-12-10(13)8-4-2-3-5-9(8)11(14)15;/h6-9H,2-5H2,1H3,(H,14,15);1H

InChI Key

SYUXXGADQBMSHS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2CCCCC2C(=O)O.Cl

Origin of Product

United States

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